4-methoxy-6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine
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Overview
Description
4-methoxy-6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Alkylation: The 6-methyl group is typically introduced through alkylation reactions using methyl halides.
Sulfonylation: The 3-methylsulfonylpropyl group is added through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving pyrimidine metabolism. It can also be used in the design of inhibitors for specific enzymes.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as antiviral, anticancer, or antimicrobial activities. Its structural features might allow it to interact with biological targets in unique ways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxy and methylsulfonylpropyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-methylpyrimidine: Lacks the sulfonylpropyl group, which may reduce its biological activity.
6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine: Lacks the methoxy group, potentially altering its chemical reactivity and biological interactions.
4-methoxy-N-(3-methylsulfonylpropyl)pyrimidin-2-amine: Lacks the 6-methyl group, which may affect its overall stability and function.
Uniqueness
The presence of both the methoxy and methylsulfonylpropyl groups in 4-methoxy-6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine makes it unique. These groups can significantly influence its chemical properties, reactivity, and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-methoxy-6-methyl-N-(3-methylsulfonylpropyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8-7-9(16-2)13-10(12-8)11-5-4-6-17(3,14)15/h7H,4-6H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPMPEPUMHBXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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